molecular formula C5H9ClHg B14565150 Chloro(pent-3-en-1-yl)mercury CAS No. 61704-79-8

Chloro(pent-3-en-1-yl)mercury

Cat. No.: B14565150
CAS No.: 61704-79-8
M. Wt: 305.17 g/mol
InChI Key: GPGDIZFWIODUBI-UHFFFAOYSA-M
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Description

Chloro(pent-3-en-1-yl)mercury (CAS 61704-79-8) is an organomercury compound characterized by a mercury atom covalently bonded to a pent-3-en-1-yl group (CH₂CH₂CH=CHCH₂–) and a chloride ligand. This compound belongs to the class of alkenylmercury halides, which are notable for their reactivity due to the presence of a double bond and the labile Hg–Cl bond.

Properties

CAS No.

61704-79-8

Molecular Formula

C5H9ClHg

Molecular Weight

305.17 g/mol

IUPAC Name

chloro(pent-3-enyl)mercury

InChI

InChI=1S/C5H9.ClH.Hg/c1-3-5-4-2;;/h4-5H,1,3H2,2H3;1H;/q;;+1/p-1

InChI Key

GPGDIZFWIODUBI-UHFFFAOYSA-M

Canonical SMILES

CC=CCC[Hg]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(pent-3-en-1-yl)mercury typically involves the reaction of pent-3-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(pent-3-en-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chloro(pent-3-en-1-yl)mercury has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of organomercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(pent-3-en-1-yl)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved include the formation of mercury-thiol bonds and the disruption of enzymatic activities.

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

The physicochemical properties, reactivity, and toxicity of Chloro(pent-3-en-1-yl)mercury can be contextualized by comparing it to structurally related mercury compounds. Below is a detailed analysis of key analogs:

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Key Structural Features Stability/Reactivity Notes
This compound 61704-79-8 C₅H₉ClHg Linear alkenyl chain (C=C at position 3) Reactive due to allylic C–Hg bond; Hg–Cl bond prone to substitution
Chloro(ethenyl)mercury 762-55-0 C₂H₃ClHg Vinyl group (C=C) High reactivity; used historically in vinylation reactions
Chloro(prop-2-en-1-yl)mercury 14155-77-2 C₃H₅ClHg Allyl group (C=C adjacent to Hg) Labile Hg–C bond; prone to oxidative degradation
Chloro(cyclohexen-1-yl)mercury 10080-39-4 C₆H₉ClHg Cyclic alkenyl group (six-membered ring) Enhanced stability due to ring strain reduction; slower hydrolysis
Chloro(phenyl)mercury 100-56-1 C₆H₅ClHg Aromatic ring High thermal stability; persistent in environmental matrices

Reactivity and Stability

  • Alkenyl vs. Aryl Groups : The pent-3-en-1-yl group introduces allylic strain, making the compound more reactive in substitution reactions compared to arylmercury compounds like chloro(phenyl)mercury. The latter’s aromatic system stabilizes the Hg–C bond, reducing susceptibility to hydrolysis .
  • Chloride Ligand Influence : The Hg–Cl bond in this compound is weaker than Hg–C bonds, facilitating ligand exchange. This property is shared with chloro(vinyl)mercury, which undergoes rapid substitution in aqueous environments .
  • Cyclic vs. Linear Alkenes : Cyclohexenyl derivatives exhibit slower degradation due to steric protection of the Hg center, unlike linear alkenyl analogs like this compound, which are more prone to photolytic or thermal decomposition .

Toxicity and Environmental Impact

  • Bioavailability : Alkenylmercury compounds are generally more bioavailable than arylmercury species due to their solubility in lipids. For example, this compound’s linear chain may enhance membrane permeability compared to bulky cyclohexenyl analogs .
  • Degradation Pathways: The compound’s allylic structure could promote oxidation to Hg²⁺ under environmental conditions, similar to chloro(allyl)mercury, which releases toxic inorganic mercury upon degradation .
  • Comparative Toxicity Data : While direct toxicity studies on this compound are absent, bacterial assays (e.g., Vibrio fischeri tests) on similar compounds show that alkenylmercury species exhibit higher acute toxicity than arylmercury compounds, likely due to faster cellular uptake .

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